molecular formula C10H13NO4S2 B13214980 Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

Cat. No.: B13214980
M. Wt: 275.3 g/mol
InChI Key: QLMJOMVNIUGDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is a heterocyclic compound featuring a thiane (tetrahydrothiopyran) core modified with a sulfone group (1,1-dioxo) and a 1,3-thiazole substituent.

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

InChI

InChI=1S/C10H13NO4S2/c1-15-9(12)10(8-11-4-5-16-8)2-6-17(13,14)7-3-10/h4-5H,2-3,6-7H2,1H3

InChI Key

QLMJOMVNIUGDIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)CC1)C2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiazole derivatives with thiane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-boiling inert solvents can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Properties

Target Compound vs. Patent-Derived Analogs ()

The patent in describes compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide), which shares the 2-methylthiazole moiety with the target compound. However, key differences include:

  • Backbone : The target compound’s thiane-sulfone core contrasts with compound 40’s benzamide backbone.
  • Sulfur Functionality : The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) linkage in compound 40.
  • Substituents: The methyl carboxylate in the target compound may confer higher hydrolytic lability than the benzamide’s nitro and amino groups.

Table 1: Structural Comparison

Feature Target Compound Compound 40 ()
Core Structure Thiane-sulfone Benzamide
Thiazole Substituent 1,3-thiazol-2-yl 2-methyl-4-thiazolylmethylthio
Key Functional Groups Methyl carboxylate, sulfone Thioether, nitro, benzamide
Polarity High (due to sulfone and ester) Moderate (thioether and nitro groups)
Comparison with Kanto Reagents ()

The benzoic acid derivatives 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid share a thiazole-aromatic conjugation but lack the sulfone and ester functionalities. The carboxylate group in these reagents (mp ~140°C) suggests higher crystallinity compared to the target compound’s methyl ester, which may lower melting points and alter solubility .

Table 2: Property Comparison

Property Target Compound Compound 40 () 2-(2-Methylthiazol)benzoic acid ()
Melting Point Not reported Not reported 139.5–140°C
Solubility Moderate (polar groups) Low (aromatic backbone) Low (crystalline acid)
Bioactivity Potential antiviral/anticancer Anticancer (patented) Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.